6-ethyl-7-hydroxy-3-(4-phenylphenoxy)-4H-chromen-4-one
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Overview
Description
6-ethyl-7-hydroxy-3-(4-phenylphenoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. It is characterized by its unique structure, which includes an ethyl group at the 6th position, a hydroxy group at the 7th position, and a phenylphenoxy group at the 3rd position of the chromen-4-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-7-hydroxy-3-(4-phenylphenoxy)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-ethyl-7-hydroxychromen-4-one and 4-phenylphenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).
Coupling Reaction: The key step involves the coupling of 6-ethyl-7-hydroxychromen-4-one with 4-phenylphenol through an etherification reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-7-hydroxy-3-(4-phenylphenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The phenylphenoxy group can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, and bases.
Major Products
Oxidation: Formation of 7-keto derivatives.
Reduction: Formation of dihydrochromen-4-one derivatives.
Substitution: Formation of various substituted chromen-4-one derivatives.
Scientific Research Applications
6-ethyl-7-hydroxy-3-(4-phenylphenoxy)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-7-hydroxy-3-(4-phenylphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to antioxidant defense and inflammatory response.
Comparison with Similar Compounds
Similar Compounds
- 6-Ethyl-7-methoxy-3-phenoxy-chromen-4-one
- 6-Ethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one
- 7-Hydroxy-8-methyl-3-phenoxy-chromen-4-one
Uniqueness
6-ethyl-7-hydroxy-3-(4-phenylphenoxy)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylphenoxy group at the 3rd position enhances its potential interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-ethyl-7-hydroxy-3-(4-phenylphenoxy)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O4/c1-2-15-12-19-21(13-20(15)24)26-14-22(23(19)25)27-18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-14,24H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHYFLNKKPTVQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC=C(C2=O)OC3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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